Butyltrichlorosilane
Overview
Description
Synthesis Analysis
The synthesis of butyltrichlorosilane and its derivatives involves multiple pathways, including the redistribution reaction between methyltrichlorosilane and low-boiling residue catalyzed by ionic liquids, which has been shown to be an eco-friendly and economical route (Wang et al., 2012). Additionally, electrochemical synthesis has been employed to create network polymers from butyltrichlorosilane, indicating a versatile approach to developing σ-conjugated polymers with varied structural features (Okano et al., 1999).
Molecular Structure Analysis
The molecular structure of butyltrichlorosilane derivatives has been studied extensively through various methods, including X-ray crystallography. For instance, hepta-tert-butylcyclotetrasilane exhibits a highly crowded molecular structure with unusually long Si-Si bonds, demonstrating the impact of steric hindrance on molecular configuration (Kyushin et al., 1995).
Chemical Reactions and Properties
Butyltrichlorosilane undergoes various chemical reactions, forming compounds with distinctive properties. For example, its reaction with ketone-derived N-benzoylhydrazones without a catalyst leads to highly stereospecific crotylation, producing syn- and anti-N'-tert-alkyl-N-benzoylhydrazines (Ogawa et al., 2002). This highlights the compound's role in facilitating specific organic transformations.
Physical Properties Analysis
The study of butyltrichlorosilane's physical properties, including its stability and reaction conditions, is crucial for its application in synthesis processes. The work by Dexheimer et al., 1975 on tri-t-butylsilane, a related compound, provides insights into the effects of steric crowding on reactivity, which can be extrapolated to understand the behavior of butyltrichlorosilane in various conditions.
Chemical Properties Analysis
Acylsilanes, including butyltrichlorosilane derivatives, have been recognized for their unique reactivity and utility in organic synthesis. These compounds exhibit distinctive chemical properties that make them valuable reagents in creating a wide range of chemical transformations (Zhang et al., 2013).
Scientific Research Applications
Application 1: Removal of Microplastic Particles from Water
- Summary of the Application : Butyltrichlorosilane is used in a new concept introduced by Herbort and Schuhen in 2016 for the agglomeration of microplastics in water . The process involves using silicon-based precursors to agglomerate microplastics, which are a significant environmental pollutant .
- Methods of Application or Experimental Procedures : Alkyltrichlorosilanes with different linear and branched alkyl groups and a chain length between 1 and 18 carbon atoms are investigated for their suitability to fix microplastics (mixtures of polyethylene (PE) and polypropylene (PP)) and to form larger agglomerates . The removal efficiency is determined gravimetrically. The reaction behavior and the fixation process are characterized by hydrolysis kinetics . 29 Si-MAS-NMR spectroscopy, IR spectroscopy, and thermogravimetry (TGA) are used to characterize the chemical composition of the agglomerates .
- Results or Outcomes : The results show that the different alkyl groups have a strong impact on the suitability of the alkyltrichlorosilanes for the agglomeration, as they influence the hydrolysis and condensation kinetics in water and the affinity to the microplastics . Best suited for microplastic removal were intermediate chain length between 3 and 5 C-atoms .
Application 2: Surface Modifier
- Summary of the Application : Butyltrichlorosilane (BTS) is a silane-based surface modifier that forms a self-assembled monolayer (SAM) by forming a thin outer layer coated on the surface of a variety of metals and metal oxides .
- Methods of Application or Experimental Procedures : BTS can be coated on the glass substrate to introduce the surface alkyl, which can bind well with 2-methacryloyloxyethyl-4-azidobenzoate (MPAz) to convert hydrophobic glass surfaces to superhydrophilic surfaces . It can also functionalize zinc peroxide nanoparticle/polystyrene sulfonate (PSS) hybrid-based sensors to improve the limit of detection by three-folds .
- Results or Outcomes : The application of BTS as a surface modifier can significantly alter the properties of the surface, making it more suitable for specific applications .
Application 3: Polymer Elimination
- Summary of the Application : Butyltrichlorosilane is used in the process of polymer elimination, specifically for polyethylene (PE) and polypropylene (PP) .
- Methods of Application or Experimental Procedures : The process involves the use of n-propyltrichlorosilane, n-butyltrichlorosilane, isobutyltrichlorosilane, and pentyltrichlorosilane (isomers) for the elimination of polymers .
- Results or Outcomes : The results show that an optimal reaction process and the best results for polymer elimination can be observed with these specific silanes .
Application 4: Silylating Agent
- Summary of the Application : Butyltrichlorosilane is used as a silylating agent in organic chemistry . Silylating agents are mostly used to protect alcohols and phenols, but have also found application in the protection of amines, carboxylic acids, amides, thiols, and alkynes .
- Methods of Application or Experimental Procedures : The compound is used to convert these functional groups into silylated derivatives which are generally less polar, more volatile, and have greater thermal stability . This is particularly useful in gas chromatography (GC) analysis .
- Results or Outcomes : The use of Butyltrichlorosilane as a silylating agent allows for the analysis of molecules containing functional groups such as carboxylic acid, hydroxyl, amine, thiol, and phosphate, which may be difficult to analyze by GC .
Application 5: Precursor to Silsesquioxanes
- Summary of the Application : Butyltrichlorosilane is used as a precursor to silsesquioxanes . Silsesquioxanes are used in the field of silicon-containing organic polymers, whose potential applications include electronic and optical materials, catalysts, and coatings .
- Methods of Application or Experimental Procedures : Hydrolytic condensation of trifunctional silanes yields silsesquioxanes, where each silicon atom is bound to an average of one and a half oxygen atoms and to one hydrocarbon group .
- Results or Outcomes : The use of Butyltrichlorosilane as a precursor to silsesquioxanes allows for the preparation of hybrid organic-inorganic materials with the inorganic structural units truly molecularly dispersed within the nanocomposites .
Safety And Hazards
Future Directions
properties
IUPAC Name |
butyl(trichloro)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEKAFQSVPLXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
Record name | BUTYLTRICHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID7064730 | |
Record name | Silane, butyltrichloro- | |
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Molecular Weight |
191.55 g/mol | |
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Physical Description |
Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126 °F. Corrosive to metals and skin. Used to make various silicon containing compounds., Colorless liquid; [HSDB] Faintly red clear liquid; [MSDSonline] | |
Record name | BUTYLTRICHLOROSILANE | |
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Record name | Butyl trichlorosilane | |
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Boiling Point |
288 °F at 760 mmHg (USCG, 1999), 148.5 °C | |
Record name | BUTYLTRICHLOROSILANE | |
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Flash Point |
126 °F (USCG, 1999), 130 °F (54 °C) (open cup) | |
Record name | BUTYLTRICHLOROSILANE | |
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Record name | Butyltrichlorosilane | |
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Solubility |
Soluble in ethyl ether, benzene, toluene, ethyl acetate, Soluble in heptane | |
Record name | Butyltrichlorosilane | |
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Density |
1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1606 g/cu cm at 20 C | |
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Vapor Density |
6.4 (Air = 1) | |
Record name | Butyltrichlorosilane | |
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Product Name |
Butyltrichlorosilane | |
Color/Form |
Colorless liquid | |
CAS RN |
7521-80-4 | |
Record name | BUTYLTRICHLOROSILANE | |
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Retrosynthesis Analysis
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Citations
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